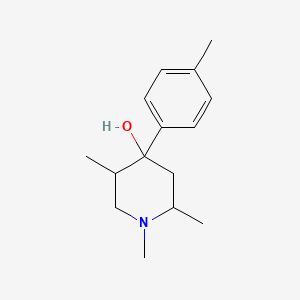

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antimicrobial properties .

Méthodes De Préparation

The synthesis of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves several steps. One common synthetic route includes the alkylation of piperidine with appropriate alkyl halides, followed by oxidation and reduction reactions to introduce the hydroxyl group at the 4-position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated piperidine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments

Applications De Recherche Scientifique

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound may also interfere with essential enzymes and metabolic pathways within the microorganisms .

Comparaison Avec Des Composés Similaires

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

- 1,2,5-Trimethyl-4-phenylpiperidin-4-ol

- 1,2,5-Trimethyl-4-(4-methylbenzyl)piperidin-4-ol

- 2,2-Dimethyl-6-phenylpiperidin-4-one

These compounds share similar structural features but may differ in their biological activities and applications. The presence of the 4-methylphenyl group in this compound may contribute to its unique antimicrobial properties .

Activité Biologique

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, potentially contributing to its antimicrobial and other bioactive properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C15H23NO

- CAS Number : 132983-01-8

Structural Characteristics

The presence of the 4-methylphenyl group in the compound enhances its lipophilicity, which may facilitate its interaction with biological membranes. The hydroxyl group at the 4-position is crucial for its biological activity, potentially allowing for hydrogen bonding with target biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The mechanism of action is believed to involve:

- Disruption of microbial cell membranes.

- Inhibition of essential metabolic pathways.

Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate that it possesses moderate anticancer activity with IC50 values comparable to established chemotherapeutics. For instance:

These findings indicate that the compound may induce apoptosis in cancer cells via mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives, including this compound, may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The compound has shown potential in inhibiting acetylcholinesterase (AChE) activity, which is a common target in Alzheimer's drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The hydroxyl group may interact with active sites of enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound's ability to generate reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives such as 1,2,5-trimethyl-4-phenylpiperidin-4-ol and 1,2,5-trimethyl-4-(4-methylbenzyl)piperidin-4-ol, the unique structural features of this compound contribute to its distinct biological profile. These comparisons highlight variations in antimicrobial potency and cytotoxicity across similar compounds.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | High | Moderate (10–15 µM) |

| 1,2,5-trimethyl-4-phenylpiperidin-4-ol | Moderate | High (5–10 µM) |

| 1,2,5-trimethyl-4-(4-methylbenzyl)piperidin-4-ol | Low | Low (20–30 µM) |

Propriétés

IUPAC Name |

1,2,5-trimethyl-4-(4-methylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-11-5-7-14(8-6-11)15(17)9-13(3)16(4)10-12(15)2/h5-8,12-13,17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZMSXAIXMGEAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)(C2=CC=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.